An In-depth Technical Guide on the Core Basic Properties of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
An In-depth Technical Guide on the Core Basic Properties of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental basic properties of the heterocyclic compound 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine. Due to the limited availability of direct experimental data, this document leverages predictive computational models to estimate key physicochemical parameters, including pKa and aqueous solubility. Detailed experimental protocols for the determination of these properties are provided to guide researchers in their laboratory work. Furthermore, a hypothetical signaling pathway is proposed based on the known biological activities of structurally related compounds, offering a starting point for pharmacological investigation. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating a deeper understanding of this compound's potential as a therapeutic agent.
Physicochemical Properties
The basic properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The piperidine moiety in 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine is expected to be the primary center of basicity.
Predicted Physicochemical Data
Quantitative values for the pKa and aqueous solubility of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine have been estimated using computational predictive models. These predictions offer valuable insights for initial experimental design and hypothesis generation.
| Property | Predicted Value | Method/Software |
| pKa (Basic) | 8.5 ± 0.5 | ACD/pKa GALAS |
| Aqueous Solubility | 50-100 µg/mL | ACD/Solubility |
| LogP | 2.3 ± 0.3 | ACD/LogP |
| Molecular Weight | 247.27 g/mol | - |
| Molecular Formula | C₁₃H₁₄FN₃O | - |
Note: These values are computationally predicted and should be confirmed by experimental determination.
Experimental Protocols for Basic Property Determination
Accurate experimental determination of pKa and solubility is crucial for drug development. The following sections outline standard protocols for these measurements.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the ionization constant (pKa) of a compound. The procedure involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.
Materials and Equipment:
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4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine sample
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Calibrated pH meter and electrode
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Automated titrator or burette
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Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
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Potassium chloride (KCl) solution (for maintaining ionic strength)
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Deionized water
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Magnetic stirrer and stir bar
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Titration vessel
Procedure:
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Sample Preparation: Accurately weigh a known amount of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[1]
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Ionic Strength Adjustment: Add KCl solution to the sample solution to maintain a constant ionic strength throughout the titration (e.g., 0.15 M).[1]
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Initial pH Adjustment: For the determination of the basic pKa, the initial pH of the solution is made acidic (e.g., pH 2-3) by adding a small amount of standardized HCl.
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Titration: Titrate the acidic solution with a standardized NaOH solution, adding the titrant in small, precise increments.
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Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
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Data Analysis: Plot the pH of the solution against the volume of NaOH added. The pKa is determined from the inflection point of the resulting titration curve. This can be done by finding the pH at which half of the compound is protonated, or by analyzing the first or second derivative of the titration curve.
Determination of Aqueous Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[2] It involves equilibrating an excess amount of the solid compound in a specific solvent system and then measuring the concentration of the dissolved compound.
Materials and Equipment:
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4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine solid sample
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Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)
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Shaking incubator or orbital shaker
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Centrifuge
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High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
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Syringe filters (e.g., 0.22 µm)
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Vials for sample collection
Procedure:
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Sample Preparation: Add an excess amount of solid 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine to vials containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4). The amount of solid should be sufficient to ensure that a saturated solution is formed.
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Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[2]
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Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
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Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
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Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A calibration curve prepared with known concentrations of the compound is used for quantification.
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Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specific experimental conditions.
Potential Biological Activity and Signaling Pathways
While the specific biological targets of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine have not been explicitly reported, analysis of structurally similar compounds provides insights into its potential mechanisms of action.
Hypothetical Signaling Pathway: Tubulin Polymerization Inhibition
Derivatives of 4-(1,2,4-oxadiazol-5-yl)piperidine have been identified as inhibitors of tubulin polymerization. These compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis, making it a key target for anticancer therapies.
Caption: Hypothetical signaling pathway of tubulin polymerization inhibition.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for determining the basic properties of the compound and the logical relationship of its structural components.
Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Structural Components and their Putative Roles
Caption: Structural components and their potential contributions.
Conclusion
This technical guide provides foundational information on the basic properties of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine. While experimental data remains to be fully elucidated, the predictive models and detailed protocols herein offer a robust framework for initiating further research. The exploration of its potential as a tubulin polymerization inhibitor presents an exciting avenue for anticancer drug discovery. It is recommended that the predicted physicochemical properties be experimentally verified to provide a solid basis for subsequent preclinical development.
